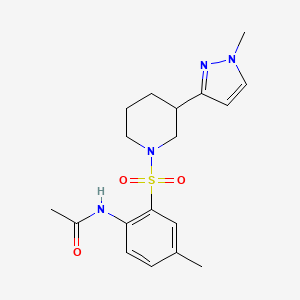

N-(4-methyl-2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents . It also contains a 1-methyl-1H-pyrazol-3-yl moiety, which is a type of heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray diffraction , NMR spectroscopy, and mass spectrometry .Wissenschaftliche Forschungsanwendungen

Coordination Complexes and Antioxidant Activity

Research conducted by Chkirate et al. (2019) on pyrazole-acetamide derivatives highlighted the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, emphasizing the utility of such compounds in developing antioxidant agents. The study underscores the effect of hydrogen bonding on the self-assembly process, contributing to the formation of supramolecular architectures with enhanced antioxidant properties (Chkirate et al., 2019).

Antimicrobial Activity

El‐Emary, Al-muaikel, and Moustafa (2002) synthesized heterocyclic compounds based on 3-methyl 1-phenyl-5-amino pyrazole. These compounds exhibited promising antimicrobial activity, suggesting their potential as antimicrobial agents. This study highlights the versatility of pyrazole-acetamide derivatives in combating microbial infections (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antitumor Activity

Alqasoumi et al. (2009) focused on synthesizing novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety. These compounds were evaluated for their antitumor activity, with one compound showing effectiveness superior to the reference drug, doxorubicin. This research demonstrates the potential of pyrazole-acetamide derivatives in cancer therapy (Alqasoumi et al., 2009).

Anti-Lung Cancer Activity

Hammam et al. (2005) synthesized fluoro substituted benzo[b]pyran derivatives exhibiting anti-lung cancer activity. These compounds, through their interaction with phenylhydrazine and thiourea, demonstrated anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. The study showcases the potential of such derivatives in lung cancer treatment (Hammam et al., 2005).

Alzheimer's Disease Therapy

Umar et al. (2019) described 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of selective and potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation, crucial for Alzheimer's disease therapy. This suggests the potential of pyrazole-acetamide derivatives in treating neurodegenerative diseases (Umar et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-methyl-2-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-13-6-7-17(19-14(2)23)18(11-13)26(24,25)22-9-4-5-15(12-22)16-8-10-21(3)20-16/h6-8,10-11,15H,4-5,9,12H2,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWSCRBBJPWNPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Difluoromethyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine](/img/structure/B2586218.png)

![N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586222.png)

![2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2586234.png)